Cas no 1361510-47-5 (4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine)

4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H4Cl4F3N/c13-5-1-7(15)11(8(16)2-5)9-3-6(14)4-10(20-9)12(17,18)19/h1-4H
- InChIKey: YFLPUWISOIIWHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=C(C=C(C(F)(F)F)N=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 12.9
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013029675-1g |
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |
1361510-47-5 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
Alichem | A013029675-500mg |
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |
1361510-47-5 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A013029675-250mg |
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |
1361510-47-5 | 97% | 250mg |
489.60 USD | 2021-06-22 |
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridineに関する追加情報
4-Chloro-2-(2,4,6-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine: A Comprehensive Overview
4-Chloro-2-(2,4,6-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine (CAS No. 1361510-47-5) is a highly specialized organic compound with significant applications in various fields. This compound belongs to the pyridine family, a group of heterocyclic aromatic compounds known for their stability and versatility in chemical reactions. The molecule features a pyridine ring substituted with chlorine atoms at positions 2 and 4, a trichlorophenyl group at position 2, and a trifluoromethyl group at position 6. These substituents contribute to its unique chemical properties and make it an interesting subject of study in both academic and industrial research.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for the substituents. The presence of multiple chlorine atoms enhances the compound's electron-withdrawing properties, which can influence its reactivity in various chemical reactions. The trichlorophenyl group adds additional electron-withdrawing effects and introduces steric hindrance, which can be beneficial in certain catalytic or medicinal applications. Meanwhile, the trifluoromethyl group contributes to the compound's hydrophobicity and can enhance its stability under certain conditions.
Recent studies have highlighted the potential of 4-Chloro-2-(2,4,6-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as graphene oxide composites and metal-organic frameworks (MOFs). These materials exhibit exceptional mechanical strength and thermal stability, making them suitable for applications in energy storage and catalysis.
In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical research. The combination of electron-withdrawing groups and hydrophobic substituents makes it an attractive candidate for drug design. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. However, further studies are required to fully understand its pharmacokinetics and bioavailability.
The synthesis of 4-Chloro-2-(2,4,6-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine involves a multi-step process that typically begins with the preparation of the trichlorophenyl intermediate. This is followed by a Friedel-Crafts alkylation reaction to introduce the pyridine ring. The final step involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. Optimization of these steps is crucial to achieving high yields and ensuring the purity of the final product.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation under aerobic conditions. Results indicate that while the compound is relatively stable under standard conditions, it can undergo microbial degradation in specific environments. This knowledge is critical for developing sustainable manufacturing processes and minimizing environmental risks.
In conclusion, 4-Chloro-2-(2,4,6-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine (CAS No. 1361510-47-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool in both academic research and industrial development. As advancements in synthetic chemistry continue to unfold, this compound is likely to find even more innovative uses in the future.
1361510-47-5 (4-Chloro-2-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine) 関連製品
- 796881-17-9(methyl 2-{(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzoate)
- 1804252-96-7(1-(3-Bromo-2-nitrophenyl)-3-chloropropan-1-one)
- 1805729-53-6(4-Bromo-3-propionylphenylacetic acid)
- 6188-30-3(2,5-dimethylimidazo1,2-apyridine)
- 2229578-29-2(N,N-dimethyl-3-(nitromethyl)pyridin-2-amine)
- 479065-02-6(5-Bromodescyano Citalopram Hydrobromide)
- 33499-42-2(Ethyl 2,4-dimethylbenzoate)
- 2034356-06-2((6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone)
- 42373-90-0(6-Hydroxy-2,3-dimethylbenzaldehyde)
- 725213-24-1(1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine)



